The compound with the molecular formula C17H14N6O3S is known as Sulfamethoxazole, a sulfonamide antibiotic commonly used in combination with trimethoprim to treat various bacterial infections. Sulfamethoxazole is effective against a range of gram-positive and gram-negative bacteria, making it a valuable agent in clinical settings.
Sulfamethoxazole was first synthesized in the 1960s and has been widely used in medicine since then. It is derived from the sulfanilamide family of compounds, which are characterized by their sulfonamide functional group. The compound is typically produced through synthetic organic chemistry methods involving various chemical reactions.
Sulfamethoxazole falls under the classification of antimicrobial agents, specifically within the sulfonamide class of antibiotics. These compounds are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
The synthesis of sulfamethoxazole typically involves several key steps:
The synthesis can be optimized through various reaction conditions, including temperature, solvent choice, and reaction time. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and purity of the final product.
The compound's molecular weight is approximately 358.39 g/mol. It has a melting point range of 170-173 °C and is soluble in water and organic solvents, such as ethanol.
Sulfamethoxazole undergoes various chemical reactions relevant to its function as an antibiotic:
The inhibition mechanism involves binding to the active site of dihydropteroate synthase, mimicking PABA's structure but lacking its essential carboxyl group, thus blocking bacterial folic acid synthesis.
Sulfamethoxazole acts by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting dihydropteroate synthase, it disrupts the production of folate, which is crucial for nucleic acid synthesis and ultimately bacterial growth.
This mechanism results in bacteriostatic activity against susceptible organisms. When used in combination with trimethoprim, which inhibits dihydrofolate reductase further down the pathway, it leads to a synergistic effect that enhances antibacterial efficacy.
Relevant analyses include spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) for structural confirmation.
Sulfamethoxazole is primarily used in clinical medicine for:
Additionally, sulfamethoxazole has been investigated for potential applications in veterinary medicine and agriculture as an antimicrobial agent.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4